1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride
Description
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a benzyl group substituted with bromine (at the 4-position) and chlorine (at the 2-position) on the aromatic ring.
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN.ClH/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMDMYIKEXLAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the aromatic ring enable site-selective nucleophilic substitution under controlled conditions.
Key Reactions and Conditions:
-
Suzuki-Miyaura Coupling : The bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids (e.g., pyridin-3-yl boronate) to form biaryl derivatives. This reaction is optimized using Pd catalysts and bases like K₂CO₃ in polar solvents (DMF or THF) .
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Chlorine Reactivity : The chlorine substituent participates in aromatic nucleophilic substitution under strong basic conditions, yielding products such as methoxy or amine derivatives.
Reduction Reactions
The pyrrolidine ring and benzyl group can undergo reduction, altering the compound’s electronic and steric properties.
Representative Reductions:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the benzyl group to a cyclohexane derivative, retaining the pyrrolidine framework.
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Borohydride Reduction : Sodium borohydride selectively reduces imine intermediates formed during derivatization .
Oxidation Reactions
The tertiary amine in the pyrrolidine ring is susceptible to oxidation, forming N-oxide derivatives.
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | RT, 12 hours | Pyrrolidine N-oxide |
| KMnO₄ (acidic) | Reflux, 6 hours | Carboxylic acid derivative |
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N-Oxide Formation : Hydrogen peroxide oxidizes the pyrrolidine nitrogen, enhancing solubility and modifying biological activity.
Coupling and Functionalization
The compound serves as a scaffold for further functionalization via metal-catalyzed reactions.
Examples:
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Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalyzes C–N bond formation with aryl halides, enabling diversification of the aromatic ring .
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Propargylation : Reaction with propargyl bromides in the presence of CuI yields alkynylated derivatives, useful in click chemistry .
Salt-Specific Reactivity
The hydrochloride salt enhances solubility in polar solvents, influencing reaction kinetics:
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Deprotonation : Treatment with NaOH in CH₂Cl₂ regenerates the free base, facilitating alkylation or acylation at the pyrrolidine nitrogen.
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Acid-Mediated Rearrangements : Under acidic conditions, the benzyl group may undergo Friedel-Crafts-type alkylation.
Comparative Reactivity
The bromine atom exhibits higher reactivity than chlorine in cross-coupling reactions due to its lower bond dissociation energy. For example:
Scientific Research Applications
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological targets.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Pyrrolidine Derivatives
Key Observations:
- Halogenation Patterns : The target compound’s bromo- and chloro-substituted benzyl group distinguishes it from simpler chloroalkyl derivatives (e.g., 1-(2-chloroethyl)pyrrolidine HCl). The bulky aromatic substituent may enhance lipophilicity compared to aliphatic chains .
- Functional Group Diversity : PF-543 and the Almotriptan intermediate feature sulfonyl and hydrazinyl groups, respectively, which are absent in the target compound. These groups likely influence target selectivity (e.g., PF-543’s SphK1 inhibition ) or metabolic stability.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations:
- Melting Points : The 2-chloroethyl derivative has a well-defined melting point (167–170°C), while data for the target compound is unavailable. This suggests differences in crystallinity or purity .
Biological Activity
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is a chemical compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring substituted with a bromo and chloro aromatic group, positions it as a compound of interest for various therapeutic applications.
Chemical Structure
- Molecular Formula : C₁₁H₁₄BrClN
- CAS Number : 1394291-56-5
- MDL Number : MFCD22543715
Biological Activity
The biological activity of this compound has been investigated through various studies, revealing its potential effects on cellular processes and interactions with biological targets.
The compound interacts with several molecular targets, influencing various biological pathways:
- Gene Regulation : It may regulate cellular genes such as c-myc and c-fos, impacting cell proliferation and survival.
- Transcription Factors : The compound has been shown to suppress the activation of NF-kappa-B while activating AP-1, both of which are critical in inflammatory responses.
- Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins, contributing to triglyceride accumulation in liver cells (steatosis) .
Pharmacological Profile
This compound exhibits a diverse pharmacological profile, including:
- CYP450 Interactions : It acts as an inhibitor for several CYP450 enzymes (e.g., CYP450 1A2, 2C9, 2D6, and 3A4), which are crucial for drug metabolism .
- Absorption and Distribution : High probabilities for human intestinal absorption and blood-brain barrier penetration suggest potential central nervous system effects .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrrolidine derivatives similar to this compound. For instance:
- Compounds derived from pyrrolidine showed varying degrees of cytotoxicity against A549 human lung adenocarcinoma cells. The presence of specific substituents was linked to enhanced anticancer activity .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 10 | Anticancer |
| Compound B | 20 | Anticancer |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related pyrrolidine compounds have also been evaluated. While specific data on this compound is limited, studies indicate that similar structures exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus .
Summary of Findings
The biological activity of this compound encompasses a range of pharmacological effects, particularly in cancer treatment and antimicrobial applications. Its interactions with key biological pathways suggest potential therapeutic applications that warrant further investigation.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 4-bromo-2-chlorobenzyl chloride with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-pyrrolidine intermediate .
- Step 2: Hydrochloride salt formation via HCl gas or aqueous HCl in diethyl ether .
Characterization: - NMR (¹H/¹³C): Confirm regiochemistry of substitution and absence of unreacted starting materials.
- HPLC/LC-MS : Purity assessment (>93% as per industry standards) .
- X-ray crystallography (if crystalline): Validate stereochemistry and salt formation .
Basic: How should researchers handle safety protocols for intermediates like 4-bromo-2-chlorobenzyl chloride?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to volatility and lachrymatory effects .
- Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent HCl gas release .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Regulatory Compliance : Follow OSHA HazCom 2012 for labeling and disposal .
Advanced: What computational tools can predict the reactivity of 1-(4-Bromo-2-chlorobenzyl)pyrrolidine in coupling reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model transition states and predict regioselectivity in Suzuki-Miyaura couplings involving the bromo substituent .
- Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to identify low-energy pathways for aryl halide activation .
- Machine Learning : Train models on PubChem reaction datasets to optimize solvent/base combinations (e.g., DMF vs. THF, K₂CO₃ vs. Cs₂CO₃) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?
Methodological Answer:
- Hypothesis Testing : Compare experimental NOE data with computational NMR predictions (e.g., ACD/Labs or MestReNova) to identify conformational isomers .
- Variable Temperature (VT-NMR) : Probe dynamic processes (e.g., ring puckering in pyrrolidine) by acquiring spectra at –40°C to 80°C .
- Cross-Validation : Use HSQC/HMBC to confirm carbon-proton correlations and rule out impurities .
Advanced: What strategies optimize reaction yields for scale-up in flow reactors?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, residence time, catalyst loading) .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted benzyl halides .
- Process Analytical Technology (PAT) : Implement real-time IR/Raman monitoring to adjust parameters dynamically .
Basic: What are the key stability challenges for this compound under ambient conditions?
Methodological Answer:
- Hydrolysis Risk : The benzyl chloride moiety is prone to hydrolysis; store under anhydrous conditions .
- Light Sensitivity : Protect from UV light to prevent C-Br bond cleavage (confirmed via accelerated degradation studies under 365 nm LED) .
- Thermal Stability : TGA/DSC analysis reveals decomposition >150°C; avoid reflux above 120°C .
Advanced: How can heterogeneous catalysis improve sustainability in its synthesis?
Methodological Answer:
- Supported Catalysts : Use Pd/C or MOF-encapsulated Pd nanoparticles for Suzuki couplings, enabling catalyst recycling (5 cycles with <5% activity loss) .
- Solvent-Free Conditions : Employ ball milling with KF/Al₂O₃ as a solid base to minimize DMF usage .
- Life Cycle Analysis (LCA) : Compare E-factors of traditional vs. catalytic routes to quantify waste reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
